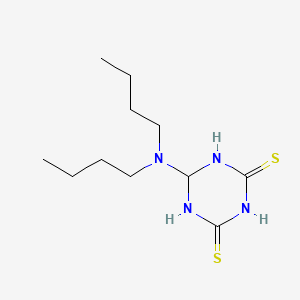
m-PEG12-OTs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG12-OTs: (methoxy-polyethylene glycol 12-tosylate) is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its long polyethylene glycol chain and tosylate group, which makes it highly soluble in organic solvents and suitable for various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-OTs typically involves the following steps:
Preparation of Polyethylene Glycol Chain: The polyethylene glycol chain is synthesized through polymerization of ethylene oxide.
Tosylation: The polyethylene glycol chain is then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: m-PEG12-OTs undergoes nucleophilic substitution reactions where the tosylate group is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: While this compound is primarily used for substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols.
Bases: Pyridine, triethylamine.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions are derivatives of this compound where the tosylate group is replaced by the nucleophile, resulting in compounds such as m-PEG12-NH2, m-PEG12-SH, and m-PEG12-OH .
Scientific Research Applications
Chemistry: m-PEG12-OTs is widely used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .
Biology and Medicine: In biological and medical research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. This modification is particularly useful in drug delivery systems and therapeutic applications .
Industry: In the industrial sector, this compound is employed in the production of various polyethylene glycol derivatives used in cosmetics, pharmaceuticals, and biotechnology .
Mechanism of Action
The mechanism of action of m-PEG12-OTs involves its role as a linker in PROTACs. The tosylate group facilitates the attachment of the polyethylene glycol chain to target molecules, enhancing their solubility and stability. This modification allows for the efficient delivery of PROTACs to their molecular targets, leading to the degradation of specific proteins through the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
m-PEG6-OTs: A shorter polyethylene glycol chain with similar properties but lower solubility and flexibility.
m-PEG12-NH2: An amine derivative of m-PEG12-OTs used for different chemical modifications.
m-PEG12-SH: A thiol derivative used for thiol-specific reactions
Uniqueness: this compound stands out due to its long polyethylene glycol chain, which provides greater solubility and flexibility compared to shorter derivatives. This makes it particularly suitable for applications requiring high solubility and stability .
Properties
Molecular Formula |
C32H58O15S |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H58O15S/c1-31-3-5-32(6-4-31)48(33,34)47-30-29-46-28-27-45-26-25-44-24-23-43-22-21-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-37-10-9-36-8-7-35-2/h3-6H,7-30H2,1-2H3 |
InChI Key |
PKDDJAWVDLQTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
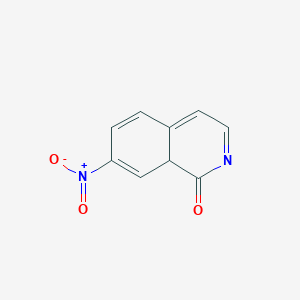

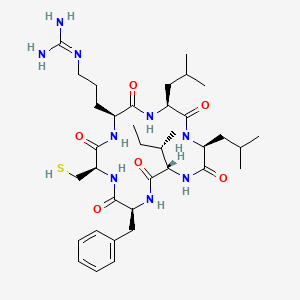
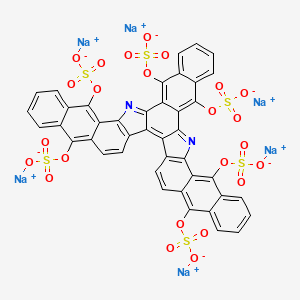
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
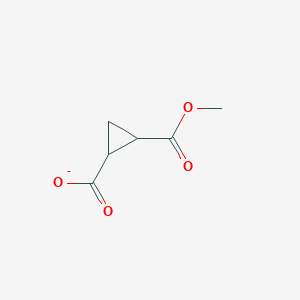
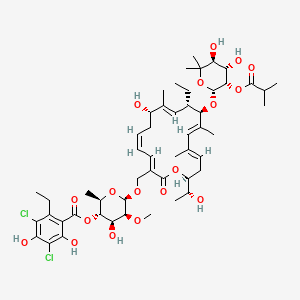
![2-[2-[[(2R,2'S,3aS,5'R,6S)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(7-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12362888.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)
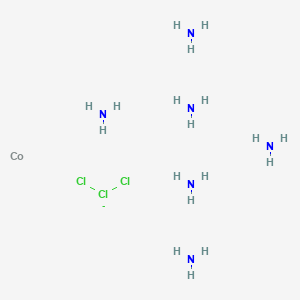
![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362912.png)
